6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine
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Overview
Description
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a dimethoxymethyl group and a phenyl group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The industrial production methods are designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxymethyl-5-phenylpyrimidine-2,4-diamine
- 6-Ethoxymethyl-5-phenylpyrimidine-2,4-diamine
- 6-(Dimethoxymethyl)-5-methylpyrimidine-2,4-diamine
Uniqueness
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine is unique due to the presence of both dimethoxymethyl and phenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
31349-27-6 |
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Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-12(19-2)10-9(8-6-4-3-5-7-8)11(14)17-13(15)16-10/h3-7,12H,1-2H3,(H4,14,15,16,17) |
InChI Key |
PHOWVKWTGKMEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=NC(=N1)N)N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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